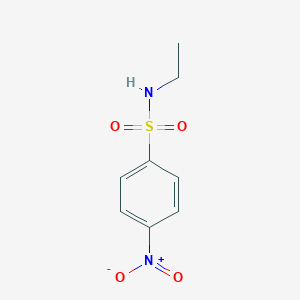

N-ethyl-4-nitrobenzenesulfonamide

Overview

Description

N-ethyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a nitro group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

Target of Action

N-Ethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a class of drugs that primarily target enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and carbonic anhydrase . Folic acid is crucial for the synthesis of nucleic acids in bacteria, making it a vital target for antibacterial drugs .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of nucleic acids in bacteria and inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the drug prevents the production of nucleic acids, which are essential for bacterial growth and replication .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption, making it readily bioavailable . Its lipophilicity, as indicated by its Log Po/w values, suggests it has moderate permeability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug disrupts the production of nucleic acids, thereby inhibiting bacterial replication .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and presence of other drugs can impact its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Reduction: N-ethyl-4-nitrobenzenesulfonamide can undergo reduction reactions to form N-ethyl-4-aminobenzenesulfonamide.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: N-ethyl-4-aminobenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-ethyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: This compound has been investigated for its potential as an antimicrobial agent. It has shown activity against certain bacterial strains, making it a candidate for further research in the development of new antibiotics .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in the synthesis of other compounds makes it valuable in various manufacturing processes .

Comparison with Similar Compounds

N-methyl-4-nitrobenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

N-ethyl-4-aminobenzenesulfonamide: The reduced form of N-ethyl-4-nitrobenzenesulfonamide.

N-ethyl-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a nitro group on the benzenesulfonamide structure. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds .

Biological Activity

N-ethyl-4-nitrobenzenesulfonamide (C₈H₁₁N₂O₄S) is a sulfonamide compound known for its diverse biological activities, primarily attributed to its structural characteristics. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits biological activity mainly through the following mechanisms:

- Folic Acid Synthesis Inhibition : As a sulfonamide, it acts as a competitive antagonist of p-aminobenzoic acid (PABA), crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid production, leading to bacterial growth inhibition.

- Enzyme Targeting : The compound targets specific enzymes, notably dihydropteroate synthetase and carbonic anhydrase , which are pivotal in various biochemical pathways.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. Nitro-containing compounds often exhibit such activities by modulating inflammatory pathways. For instance, they can inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results demonstrated that the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential as a broad-spectrum antibiotic. -

Anti-inflammatory Mechanism Investigation :

In vitro studies revealed that this compound could reduce pro-inflammatory cytokine levels in macrophages exposed to lipopolysaccharide (LPS). This suggests its role in modulating immune responses and potentially treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and bioavailability, making it suitable for oral administration. Its distribution throughout the body allows for effective targeting of bacterial infections and inflammatory conditions.

Properties

IUPAC Name |

N-ethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUAWMBSCRFHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283199 | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-08-4 | |

| Record name | 28860-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.